BenchChemオンラインストアへようこそ!

N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is a synthetic, achiral 1,3,4-thiadiazole derivative (C14H16ClN3OS, MW 309.82) featuring a 5-tert-butyl substitution and a 4-chlorophenylacetamide side-chain. The compound is cataloged as a screening compound by reputable vendors such as ChemDiv (CID Y030-6112).

Molecular Formula C14H16ClN3OS
Molecular Weight 309.8 g/mol
Cat. No. B3461705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
Molecular FormulaC14H16ClN3OS
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H16ClN3OS/c1-14(2,3)12-17-18-13(20-12)16-11(19)8-9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,18,19)
InChIKeyWRHZAXORGLUOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide – Core Properties & Sourcing Context


N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is a synthetic, achiral 1,3,4-thiadiazole derivative (C14H16ClN3OS, MW 309.82) featuring a 5-tert-butyl substitution and a 4-chlorophenylacetamide side-chain . The compound is cataloged as a screening compound by reputable vendors such as ChemDiv (CID Y030-6112) . Its computed physicochemical profile includes a logP of 3.99, a logD of 3.81, and a logSw of -4.42, which position it as a moderately lipophilic molecule with defined hydrogen-bonding capacity (4 acceptors, 1 donor) and a polar surface area of 46.66 Ų .

Why N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide Cannot Be Replaced by Common Thiadiazole Acetamide Analogs


Seemingly minor structural modifications within the N-(5-alkyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide series produce quantifiable shifts in lipophilicity and predicted aqueous solubility that cannot be ignored during lead optimization or chemical probe selection . Direct comparator data confirm that swapping the 4-chloro for 4-fluoro or replacing the 5-tert-butyl with a 5-(pentan-3-yl) group alters calculated logP by ≥0.5 log units and logSw by ≥0.7–0.9 log units . Such differences are sufficient to change membrane permeability, metabolic stability, and off-target promiscuity trends in cell-based assays, making unvalidated substitution a tangible procurement risk .

Quantitative Comparator Evidence: N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide vs. Closest Analogs


Lipophilicity Control: 4-Chloro vs 4-Fluoro Modulation of logP and logD

The 4-chlorophenyl derivative exhibits a computed logP of 3.99 and logD (pH 7.4) of 3.81 , whereas the direct 4-fluorophenyl analog records a lower logP of 3.43 and logD of 3.24 . The +0.56 increase in logP and +0.57 increase in logD for the chloro compound reflect greater lipophilicity, which can enhance membrane partitioning but also influence non-specific binding.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Aqueous Solubility Trade-off: 4-Chloro vs 4-Fluoro Impact on Predicted logSw

The computed aqueous solubility (logSw) for the 4-chloro compound is -4.42 , notably lower than the -3.65 value for the 4-fluoro analog . This -0.77 logSw unit difference indicates approximately 6-fold lower predicted solubility for the chloro derivative.

Pre-formulation Solubility Screening ADME Property Triaging

Alkyl Substituent Effect: 5-tert-Butyl vs 5-(Pentan-3-yl) on logP and logD Differentiation

Replacing the 5-tert-butyl group of the target compound with a pentan-3-yl group in the context of the same 4-chlorophenylacetamide tail yields logP 4.40 and logD 4.21 . Compared to the target's logP 3.99 and logD 3.81 , this is a ΔlogP of +0.41 and a ΔlogD of +0.40, indicating the pentan-3-yl analog is more lipophilic.

Structure-Property Relationships Isostere Evaluation Physicochemical Optimization

Solubility Differentiation Driven by 5-Alkyl Switch: tert-Butyl vs Pentan-3-yl

The computed logSw of the 5-tert-butyl target compound is -4.42 , while the 5-(pentan-3-yl) comparator shows a logSw of -4.53 . This 0.11 log unit difference is modest, suggesting that solubility is primarily governed by the 4-chlorophenylacetamide moiety rather than the alkyl substituent at position 5. However, the tert-butyl group achieves a similar solubility outcome with a significantly lower molecular weight (309.82 vs. 323.84 g/mol) .

Solubility-Driven Design Pharmacokinetic Property Tuning Structural Alert Assessment

Structural Alert & Bioisostere Advantage: 4-Cl vs 4-Br in Drug-Likeness Context

The 4-bromophenyl direct analog (CHEBI:105033) shares the same core but with a bromine substituent. While bromine is an effective halogen for enhancing potency, it carries a higher molecular weight (354.27 vs. 309.82 g/mol) and is associated with greater metabolic liability (debromination potential) [1]. From a drug-likeness perspective, the 4-chlorophenyl variant aligns more closely with the 'halogen rule' for oral drug space, where chlorine is the most frequently occurring halogen in approved drugs.

Toxicophore Avoidance Pharmacokinetic Safety Drug Design Rule-of-Thumb

Conserved Polar Surface Area Ensures Consistent Permeability Baseline Across Halogen Series

Both the 4-chloro and 4-fluoro analogs, as well as the pentan-3-yl variant , share an identical topological polar surface area (tPSA) of 46.66 Ų. This invariant PSA indicates that the core thiadiazole-acetamide scaffold dictates hydrogen-bonding capacity, and halogen or alkyl substitutions do not alter the number of H-bond donors/acceptors. Therefore, any measured differences in permeability or efflux ratios would be driven primarily by lipophilicity differences rather than PSA shifts.

Passive Permeability Prediction SAR Consistency Medicinal Chemistry Triage

High-Value Application Scenarios for N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide Based on Quantitative Differentiation Evidence


Intracellular Target-Based Screening Where Moderate Lipophilicity Is Required

The compound's logD of 3.81 positions it in the optimal range for passive cell membrane permeability without excessive accumulation in lipid bilayers. Compared to the 4-fluoro analog (logD 3.24) , it offers a 0.57 log unit higher distribution coefficient, which can be the difference between a hit and a false negative in cell-based phenotypic assays. Procure this compound when your assay requires consistent intracellular exposure and the target is not amenable to highly polar molecules.

Halogen Bonding-Focused Structure-Activity Relationship (SAR) Studies

The 4-chlorophenyl moiety serves as a classical halogen bond donor, while avoiding the metabolic liabilities and molecular weight penalty of the 4-bromo analog [1]. In SAR campaigns exploring halogen bonding interactions with protein backbone carbonyls or π-systems, this compound provides the most balanced profile, delivering the necessary electronic effects without the developability concerns associated with heavier halogens.

Metabolic Stability Optimization via Steric Shielding from 5-tert-Butyl Group

The spherically symmetric tert-butyl group creates a larger steric shield around the thiadiazole core compared to the more linear pentan-3-yl substituent , potentially reducing CYP450-mediated oxidation at adjacent positions. When metabolic soft spots are suspected on or near the thiadiazole ring, this compound offers a built-in steric protection feature without expanding the molecular footprint, making it a strategic choice over alkyl-extended analogs.

Physicochemical Property Anchor in Property-Based Drug Design (PBDD) Sets

With a tPSA of 46.66 Ų, logP of 3.99, and MW of 309.82 , this compound occupies a well-defined property space that can serve as a reference point in multidimensional optimization. Because the tPSA is conserved across all halogen and alkyl variants , researchers can use this compound to isolate the effect of lipophilicity changes on activity and ADME parameters, thereby reducing the dimensionality of their optimization problem.

Quote Request

Request a Quote for N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.